molecular formula C12H12N2O B3431704 2-(Naphth-1-Yl)Acetamide Oxime CAS No. 925252-83-1

2-(Naphth-1-Yl)Acetamide Oxime

Cat. No.: B3431704
CAS No.: 925252-83-1
M. Wt: 200.24 g/mol
InChI Key: NWWCOKUDFCFADE-UHFFFAOYSA-N
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Description

2-(Naphth-1-Yl)Acetamide Oxime is an organic compound with the molecular formula C12H12N2O It is a derivative of acetamide, where the acetamide group is substituted with a naphthyl group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphth-1-Yl)Acetamide Oxime typically involves the reaction of naphthylamine with acetic anhydride to form 2-(Naphth-1-Yl)Acetamide. This intermediate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield this compound. The reaction conditions generally include heating the mixture to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphth-1-Yl)Acetamide Oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted naphthyl derivatives.

Scientific Research Applications

2-(Naphth-1-Yl)Acetamide Oxime has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Naphth-1-Yl)Acetamide Oxime involves its interaction with molecular targets through its oxime and naphthyl groups. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, while the naphthyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of biological targets, leading to various biological effects.

Comparison with Similar Compounds

    2-(Naphth-1-Yl)Acetamide: Lacks the oxime group, making it less reactive in certain chemical reactions.

    Naphthylamine: Lacks the acetamide and oxime groups, limiting its applications in synthesis and biological studies.

    Acetohydroxamic Acid: Contains an oxime group but lacks the naphthyl group, affecting its interaction with biological targets.

Uniqueness: 2-(Naphth-1-Yl)Acetamide Oxime is unique due to the presence of both the naphthyl and oxime groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

925252-83-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N'-hydroxy-2-naphthalen-1-ylethanimidamide

InChI

InChI=1S/C12H12N2O/c13-12(14-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H2,13,14)

InChI Key

NWWCOKUDFCFADE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N\O)/N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N

solubility

15.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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